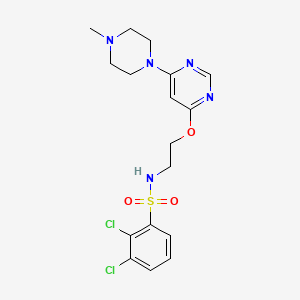

2,3-dichloro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide

描述

2,3-Dichloro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,3-dichlorophenyl group, an ethyloxy linker, and a pyrimidine core substituted with a 4-methylpiperazine moiety. Its design aligns with trends in kinase inhibitor and neurotransmitter receptor antagonist development, where chlorine substituents enhance lipophilicity and target engagement .

属性

IUPAC Name |

2,3-dichloro-N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2N5O3S/c1-23-6-8-24(9-7-23)15-11-16(21-12-20-15)27-10-5-22-28(25,26)14-4-2-3-13(18)17(14)19/h2-4,11-12,22H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMGRBYYJRCCOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,3-Dichloro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C18H22Cl2N4O3S

- Molecular Weight : 433.37 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Kinases play crucial roles in regulating cellular processes such as proliferation, differentiation, and apoptosis. The inhibition of these enzymes can lead to the suppression of tumor growth and metastasis.

Inhibition Profile

Research indicates that this compound exhibits inhibitory effects on various kinases, including:

- FGFR1 : Inhibitory concentration (IC50) values in the low nanomolar range.

- Pim Kinases : Significant inhibition observed at concentrations as low as 0.02 nM, indicating high potency against these targets.

Structure-Activity Relationship (SAR)

The modification of different substituents on the core structure has been shown to significantly affect the biological activity:

- Pyrimidine Ring Modifications : Variations in the pyrimidine moiety can enhance selectivity and potency against specific kinases.

- Piperazine Substituents : Altering the piperazine group influences solubility and bioavailability, which are critical for therapeutic efficacy.

Biological Activity Data Table

| Biological Activity | Target | IC50 (nM) | Reference |

|---|---|---|---|

| FGFR1 Inhibition | FGFR1 | < 4.1 | |

| Pim Kinase Inhibition | Pim1 | 0.03 | |

| Cell Proliferation Inhibition | KG1 Cell Line | 25.3 ± 4.6 | |

| Apoptosis Induction | Various Cancer Lines | Varies |

Study 1: Efficacy Against Cancer Cell Lines

A study evaluated the compound's efficacy against various cancer cell lines, including KG1 and SNU16. The results demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against these lines.

Study 2: Kinase Selectivity Profile

In a detailed kinase selectivity assay, the compound displayed a favorable profile with minimal off-target effects compared to other known inhibitors. This specificity is crucial for reducing potential side effects in clinical applications.

相似化合物的比较

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide :

- Key Differences : Incorporates a thioxopyrimidine-thiazole hybrid system. The thiol group enhances metal-binding capacity, making it a candidate for metalloenzyme inhibition. However, the absence of a piperazine group reduces its utility in GPCR modulation .

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide:

- Key Differences: Features an anilinopyridine scaffold instead of pyrimidine.

2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity B) :

- Key Differences: Contains a triazolo-pyridinone core linked to a phenylpiperazine via a propyl chain.

Research Findings and Implications

- Chlorine Substitution : The 2,3-dichloro configuration in the target compound offers superior steric complementarity to hydrophobic enzyme pockets compared to 2,4-dichloro analogues (e.g., Compound 7o) .

- Linker Flexibility: The ethyloxy linker balances conformational freedom and stability, unlike rigid chromenone or triazolo systems, which may restrict target engagement .

- Piperazine Utility: The 4-methylpiperazine group enhances solubility and receptor interactions, a feature absent in thiazole or anilinopyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。